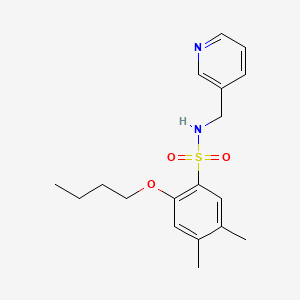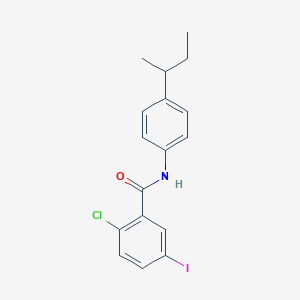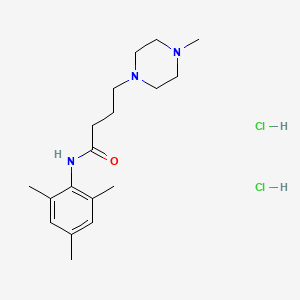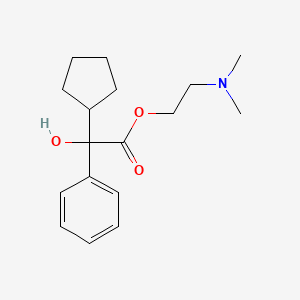
2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step processes that may include condensation, cyclocondensation, and reactions with different reagents to introduce various functional groups. For example, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves structural characterization through π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network (Mohamed-Ezzat et al., 2023). Similar methodologies could potentially be applied to synthesize 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, with adjustments for its unique structural components.
Molecular Structure Analysis
The molecular and supramolecular structures of benzenesulfonamide derivatives are characterized by various interactions, including N-H...N hydrogen bonds and π-π stacking. These interactions play crucial roles in determining the compounds' conformation and stability. For instance, different conformations afforded by variable dihedral angles promote intermolecular π-π stacking in certain benzene-substituted structures (Jacobs et al., 2013). Analysis of 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide would likely reveal a complex interplay of such interactions, influencing its molecular geometry and overall stability.
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, influenced by their functional groups and molecular structure. For instance, reactions involving sulfonamide and carbamoyl groups lead to extensive intra- and intermolecular hydrogen bonding, forming dimeric, tetrameric, or polymeric structures depending on the specific substituents and reaction conditions (Siddiqui et al., 2008). Such reactions are pivotal in determining the chemical properties and potential applications of these compounds, including 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide.
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are significantly affected by their molecular conformation and the nature of intermolecular interactions. Detailed crystallographic analysis provides insights into these properties, as seen in the study of various benzenesulfonamide structures (Balu & Gopalan, 2013). Understanding these aspects is essential for predicting the behavior of 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide in different environments and applications.
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. Benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body . The specific mechanism of action for “2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide” is not available.
将来の方向性
The future directions in the study of benzenesulfonamides could involve the synthesis of new derivatives with improved properties, the development of more efficient synthesis methods, and the exploration of new applications in medicine and other fields . The specific future directions for “2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide” are not available.
特性
IUPAC Name |
2-butoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-4-5-9-23-17-10-14(2)15(3)11-18(17)24(21,22)20-13-16-7-6-8-19-12-16/h6-8,10-12,20H,4-5,9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWVRPLHOIWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Butoxy-4,5-dimethylphenyl)sulfonyl](3-pyridylmethyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063363.png)
![1-(4-methoxy-3-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}phenyl)ethanone](/img/structure/B5063366.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063368.png)
![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5063376.png)


![4-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5063404.png)


![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5063428.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5063439.png)

![(3aS*,5S*,9aS*)-5-[5-(4-chlorophenyl)-2-furyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5063452.png)